Redox Potential Advantage of Di-N-oxides
Phenazine di-N-oxides exhibit the most positive E1/2 reduction potentials within their structural class, directly correlating with enhanced antimicrobial activity. In a comparative cyclic voltammetry study of 19 phenazine and quinoxaline derivatives, the di-N-oxides (including iodinin, myxin, and 1,6-dimethoxyphenazine-5,10-dioxide) demonstrated significantly more positive first-wave reduction potentials than their corresponding mono-N-oxides and non-oxidized parent compounds [1]. This electrochemical property is mechanistically linked to the bioreductive activation pathway responsible for biological activity, as more positive reduction potentials facilitate one-electron reduction under physiological conditions [2].
| Evidence Dimension | Electrochemical reduction potential (E1/2) – first wave |
|---|---|
| Target Compound Data | Phenazine di-N-oxides (class average): most positive E1/2 values within class [1] |
| Comparator Or Baseline | Mono-N-oxides and parent phenazines: more negative E1/2 values [1] |
| Quantified Difference | Qualitative ranking: di-N-oxide > mono-N-oxide > parent phenazine for reduction potential positivity [1] |
| Conditions | Cyclic voltammetry in aprotic solvent; reversible first-wave reductions observed for specific di-N-oxides including iodinin, myxin, and 1,6-dimethoxyphenazine-5,10-dioxide [1] |
Why This Matters
More positive reduction potentials enable efficient bioreductive activation under physiological conditions, which is essential for antimicrobial and antitumor prodrug applications; this property distinguishes di-N-oxides as the preferred scaffold over mono- or non-oxidized analogs.
- [1] Crawford, P. W., Scamehorn, R. G., Hollstein, U., Ryan, M. D., & Kovacic, P. (1986). Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. Chemico-Biological Interactions, 60(1), 67-84. View Source
- [2] Lavaggi, M. L., et al. (2010). Structural modifications on the phenazine N,N'-dioxide-scaffold looking for new selective hypoxic cytotoxins. European Journal of Medicinal Chemistry, 45(11), 5362-5369. View Source
